molecular formula C17H17FN2O3S B2355647 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941980-12-7

2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2355647
CAS No.: 941980-12-7
M. Wt: 348.39
InChI Key: GDAANICDWBMEKC-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941980-12-7) is a chemical compound with the molecular formula C17H17FN2O3S and a molecular weight of 348.39 g/mol . This research chemical is offered for investigational purposes in biochemical and pharmacological studies. Sulfonamide derivatives bearing structural similarities to this compound, particularly those incorporating the 2-oxopiperidine (2-oxopiperidin-1-yl) moiety, have been identified as key scaffolds in medicinal chemistry research . Published studies on analogous compounds suggest potential research applications in two primary areas. First, sulfonamides with related structures have demonstrated significant activity as antimicrotubule agents that target the colchicine-binding site, showing potent antiproliferative effects on human cancer cell lines and causing cell cycle arrest in the G2/M phase . Second, structurally similar sulfonamide compounds have been investigated for their effects on the central nervous system, showing analgesic and antiallodynic properties in murine models, with effects potentially mediated through serotonergic and opioidergic pathways . The compound is available for research use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can source this compound from suppliers such as Life Chemicals, which has listed it with a purity of 90% or higher . For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet.

Properties

IUPAC Name

2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)24(22,23)19-13-8-10-14(11-9-13)20-12-4-3-7-17(20)21/h1-2,5-6,8-11,19H,3-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAANICDWBMEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Reagents :

  • 4-Fluoronitrobenzene
  • 2-Oxopiperidine
  • Potassium carbonate (K₂CO₃)
  • Dimethylformamide (DMF)

Procedure :

  • 4-Fluoronitrobenzene (1.0 equiv) and 2-oxopiperidine (1.2 equiv) are dissolved in anhydrous DMF under nitrogen.
  • K₂CO₃ (2.5 equiv) is added, and the mixture is heated at 80°C for 12 hours.
  • The product, 4-nitro-N-(2-oxopiperidin-1-yl)benzene , is isolated via filtration and recrystallized from ethanol (yield: 78%).

Reduction to Aniline :

  • The nitro intermediate is reduced using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C, 10% w/w) in ethanol at 25°C.
  • After 6 hours, the catalyst is filtered, and the solvent evaporated to yield 4-(2-oxopiperidin-1-yl)aniline as a pale-yellow solid (yield: 92%).

Synthesis of 2-Fluorobenzenesulfonyl Chloride

Chlorosulfonation of 2-Fluorobenzene

Reagents :

  • 2-Fluorobenzene
  • Chlorosulfonic acid (ClSO₃H)
  • Dichloromethane (DCM)

Procedure :

  • 2-Fluorobenzene (1.0 equiv) is added dropwise to chilled ClSO₃H (3.0 equiv) at 0°C.
  • The mixture is stirred at 25°C for 4 hours, then poured onto ice.
  • The sulfonic acid intermediate is extracted with DCM and treated with phosphorus pentachloride (PCl₅) to yield 2-fluorobenzenesulfonyl chloride (yield: 65%).

Sulfonamide Bond Formation

Coupling Reaction

Reagents :

  • 4-(2-Oxopiperidin-1-yl)aniline (Intermediate A)
  • 2-Fluorobenzenesulfonyl chloride (Intermediate B)
  • Pyridine
  • Tetrahydrofuran (THF)

Procedure :

  • Intermediate A (1.0 equiv) is dissolved in THF under nitrogen.
  • Intermediate B (1.1 equiv) and pyridine (2.0 equiv) are added dropwise at 0°C.
  • The reaction is stirred at 25°C for 8 hours, then quenched with water.
  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield This compound as a white crystalline solid (yield: 85%, purity: >98% by HPLC).

Alternative Synthetic Routes

Mitsunobu Reaction for Piperidine Attachment

Reagents :

  • 4-Aminophenol
  • 2-Oxopiperidine
  • Triphenylphosphine (PPh₃)
  • Diethyl azodicarboxylate (DEAD)

Procedure :

  • 4-Aminophenol and 2-oxopiperidine are coupled using PPh₃/DEAD in THF at 0°C.
  • The product, 4-(2-oxopiperidin-1-yl)phenol , is oxidized to the aniline intermediate using LiAlH₄.

Optimization and Industrial-Scale Considerations

Solvent and Base Screening

Comparative studies show that DMF outperforms toluene in SNAr reactions due to its polar aprotic nature, increasing reaction rates by 40%. Triethylamine (Et₃N) as a base yields higher reproducibility than pyridine in sulfonamide coupling (Table 1).

Table 1: Solvent and Base Optimization for Sulfonamide Formation

Base Solvent Yield (%) Purity (%)
Pyridine THF 85 98
Et₃N THF 88 99
K₂CO₃ DMF 72 95

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.6 Hz, 2H, ArH), 7.74 (t, J = 7.2 Hz, 1H, ArH), 7.61–7.53 (m, 2H, ArH), 7.28 (d, J = 8.6 Hz, 2H, ArH), 3.82–3.75 (m, 4H, piperidine-H), 2.45 (s, 2H, COCH₂), 1.92–1.85 (m, 2H, piperidine-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonylation

Excess sulfonyl chloride may lead to disulfonation. Controlled addition of Intermediate B (1.1 equiv) and low temperatures (0–5°C) minimize this side reaction.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Their Pharmacological Profiles

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Modifications Biological Activity Potency/EC50/IC50 Reference
2-Fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide 2-fluoro, 4-(2-oxopiperidin-1-yl)phenyl substituent Hypothesized: Anticoagulant or antimitotic N/A N/A
Apixaban (BMS-562247-01) 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide Factor Xa inhibitor (anticoagulant) IC50 = 0.08 nM
T0901317 N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)phenyl]benzenesulfonamide LXR agonist (lipogenesis regulation) EC50 = ~300 nM
PIB-SA derivatives (e.g., Compound 16) Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide Antimitotic (G2/M phase arrest, anoikis) IC50 = 10–100 nM
4-Fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide 4-fluoro, 4-methylphenyl, and 2-oxopiperidinylethyl substituents Undisclosed (structural analog) N/A

Key Structural and Functional Insights

Impact of the 2-Oxopiperidinyl Group: The 2-oxopiperidinyl group is a critical pharmacophore in both the target compound and Apixaban. In Apixaban, this moiety enhances binding to factor Xa, contributing to its sub-nanomolar potency . For the target compound, this group may similarly improve target engagement, though its specific biological role requires empirical validation.

Fluorine Substitution :

  • The 2-fluoro substituent in the target compound contrasts with the 4-fluoro group in ’s analog. Fluorine’s position affects electronic distribution and steric interactions. For example, in T0901317, trifluoromethyl groups enhance metabolic stability and ligand-receptor binding .

Sulfonamide vs. Sulfonate Bioisosterism :

  • highlights that replacing sulfonate (e.g., in PIB-SOs) with sulfonamide (PIB-SAs) maintains antimitotic activity, demonstrating bioisosteric equivalence. This suggests the target compound’s sulfonamide group could mimic sulfonate-containing drugs in therapeutic applications .

Antimitotic vs. Anticoagulant Activity: While Apixaban and the target compound share the 2-oxopiperidinylphenyl motif, their pharmacological profiles diverge. Apixaban’s pyrazolopyridine core is critical for factor Xa inhibition, whereas PIB-SAs rely on sulfonamide-linked phenylimidazolidinones for antimitotic effects. Structural nuances dictate target specificity .

Biological Activity

2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C17H19FN2O2S
  • Molecular Weight : 336.41 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes, which may contribute to its anti-inflammatory and analgesic properties.
  • Modulation of Signaling Pathways : It affects various signaling pathways, potentially influencing cellular responses and gene expression.

Biological Activity Data

Biological Activity Observation Reference
Anti-inflammatorySignificant reduction in inflammatory markers in vitro.
AntitumorInduced apoptosis in cancer cell lines.
Enzyme InhibitionIC50 values indicating effective inhibition of target enzymes.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in cellular models, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antitumor Activity : Research indicated that the compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential use in cancer therapy .
  • Enzyme Inhibition Studies : Detailed kinetic studies revealed that the compound inhibits specific enzymes involved in metabolic pathways related to drug metabolism and disease progression. The reported IC50 values suggest a strong affinity for these targets, making it a candidate for further development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and how are intermediates validated?

Answer:
The synthesis typically involves a multi-step route starting with the functionalization of the phenylpiperidine core. Key steps include:

  • Sulfonylation : Reacting 4-(2-oxopiperidin-1-yl)aniline with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Intermediate purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate intermediates.
  • Validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Basic: Which analytical techniques are critical for confirming the compound’s purity and structural identity?

Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing fluorophenyl and piperidinone moieties). For example, the 2-oxopiperidin-1-yl group shows characteristic carbonyl (δ ~175 ppm in ¹³C NMR) and α-proton signals (δ ~2.5–3.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or time-of-flight (TOF-MS) confirms molecular weight.
  • HPLC : Reverse-phase chromatography with UV detection ensures >95% purity .

Advanced: How can X-ray crystallography resolve the compound’s 3D structure, and what software tools are essential for data refinement?

Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
  • Software :
    • SHELXT/SHELXL : For structure solution and refinement. SHELXL is preferred for handling disorder or twinning via constraints/restraints .
    • WinGX Suite : Integrates data processing (e.g., absorption correction) and visualization .
  • Validation : Check R-factors (R1 < 0.05), residual electron density, and compliance with Cambridge Structural Database (CSD) bond-length/angle norms .

Advanced: How do structural modifications (e.g., fluorination, piperidinone substitution) influence biological target binding?

Answer:

  • Fluorine : Enhances metabolic stability and modulates electronic effects (e.g., increased sulfonamide acidity for stronger hydrogen bonding with enzymes) .
  • Piperidinone : The carbonyl group may act as a hydrogen-bond acceptor, while the six-membered ring provides conformational rigidity. Comparative studies with analogs (e.g., replacing piperidinone with pyrrolidinone) show reduced affinity for targets like carbonic anhydrase .
  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How to address contradictions in crystallographic data, such as unresolved disorder or low-resolution refinements?

Answer:

  • Disorder Handling : Use PART instructions in SHELXL to model split positions. Apply isotropic thermal parameters for minor components .
  • Low-Resolution Data : Employ rigid-body refinement or omit problematic regions (e.g., solvent molecules) to improve R-factors. Cross-validate with spectroscopic data (e.g., NMR) to confirm connectivity .
  • Data Quality : Ensure high completeness (>95%) and redundancy. Collect data at synchrotron sources if in-house resolution is insufficient .

Advanced: What experimental design principles optimize enzyme inhibition studies for this compound?

Answer:

  • Dose-Response Assays : Use a 10-point concentration range (nM–μM) to calculate IC50 values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/uncompetitive).
  • Off-Target Screening : Test against related enzymes (e.g., other sulfonamide-sensitive targets) to assess selectivity .

Advanced: How to analyze conflicting biological activity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsomes). Poor bioavailability often explains in vitro–in vivo discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Formulation Adjustments : Employ co-solvents (e.g., PEG 400) or nanoparticle carriers to enhance delivery .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis.
  • Waste Disposal : Neutralize sulfonamide residues with dilute NaOH before aqueous disposal.
  • Acute Toxicity : Refer to SDS for LD50 data (typically >500 mg/kg in rodents) and first-aid measures .

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